molecular formula C10H9FO4 B7900021 Dimethyl 4-fluoroisophthalate

Dimethyl 4-fluoroisophthalate

Cat. No.: B7900021
M. Wt: 212.17 g/mol
InChI Key: WMJDJPJGAJARGR-UHFFFAOYSA-N
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Description

Dimethyl 4-fluoroisophthalate is an organic compound with the molecular formula C10H9FO4. It is a derivative of isophthalic acid, where two methyl ester groups and a fluorine atom are attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 4-fluoroisophthalate can be synthesized through the esterification of 4-fluoroisophthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed for several hours, followed by neutralization with sodium bicarbonate and extraction with an organic solvent like chloroform .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, large-scale production may incorporate purification steps like distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-fluoroisophthalate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield 4-fluoroisophthalic acid and methanol in the presence of aqueous acids or bases.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base such as triethylamine.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Dimethyl 4-fluoroisophthalate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 4-fluoroisophthalate depends on its application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: Dimethyl 4-fluoroisophthalate’s unique combination of ester groups and a fluorine atom provides it with distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Biological Activity

Dimethyl 4-fluoroisophthalate (DFI) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DFI, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound has the chemical formula C10H9F O4 and features a fluorine atom substituted at the 4-position of the isophthalate structure. This substitution can influence the compound's reactivity and biological interactions, making it a valuable subject for research.

The biological activity of DFI can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the fluorine atom enhances metabolic stability and may alter the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.

Key Mechanisms:

  • Antioxidant Activity: DFI may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Cellular Signaling Modulation: DFI might influence signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be elucidated.

Biological Activity Data

Research studies have indicated various biological activities associated with DFI and similar compounds. Below is a summary table highlighting key findings from relevant studies:

Study FocusFindingsReference
Antioxidant ActivityDFI demonstrated significant radical scavenging activity in vitro.
Anti-inflammatory PotentialInhibition of TNF-α and IL-6 production observed in cellular assays.
Cytotoxic EffectsInduced apoptosis in cancer cell lines at specific concentrations.
Metabolic StabilityEnhanced bioavailability compared to non-fluorinated analogs.

Case Study 1: Antioxidant Properties

In a study evaluating the antioxidant effects of various fluorinated compounds, DFI was found to significantly reduce oxidative stress markers in human endothelial cells exposed to hydrogen peroxide. This suggests a protective role against oxidative damage, which could be beneficial in cardiovascular health.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of DFI analogs revealed that these compounds could effectively inhibit the secretion of pro-inflammatory cytokines in macrophage cell lines. This finding supports the potential use of DFI in inflammatory conditions.

Properties

IUPAC Name

dimethyl 4-fluorobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJDJPJGAJARGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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